molecular formula C10H13ClF2N2O B2426501 3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride CAS No. 2361641-15-6

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride

Cat. No.: B2426501
CAS No.: 2361641-15-6
M. Wt: 250.67
InChI Key: CXQHTNODCCBYKD-UHFFFAOYSA-N
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Description

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C10H12F2N2O·HCl It is known for its unique structure, which includes a difluorocyclobutyl group attached to a pyridin-2-amine moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group is synthesized through a series of reactions starting from a suitable cyclobutane precursor. Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Methoxy Linker: The difluorocyclobutyl intermediate is then reacted with a methoxy-containing reagent under appropriate conditions to form the methoxy linkage.

    Coupling with Pyridin-2-amine: The final step involves coupling the methoxy-linked intermediate with pyridin-2-amine. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or similar agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine: Lacks the hydrochloride salt form but shares similar structural features.

    3-[(3,3-Difluorocyclobutyl)methoxy]pyridine: Similar structure but without the amine group.

Uniqueness

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine hydrochloride is unique due to its combination of a difluorocyclobutyl group and a pyridin-2-amine moiety, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-[(3,3-difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O.ClH/c11-10(12)4-7(5-10)6-15-8-2-1-3-14-9(8)13;/h1-3,7H,4-6H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQHTNODCCBYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=C(N=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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